molecular formula C12H10OS B157814 1-(5-Phenylthiophen-2-yl)ethanone CAS No. 1665-41-4

1-(5-Phenylthiophen-2-yl)ethanone

Cat. No. B157814
CAS RN: 1665-41-4
M. Wt: 202.27 g/mol
InChI Key: SPXBZAHGTSZQLL-UHFFFAOYSA-N
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Description

1-(5-Phenylthiophen-2-yl)ethanone is a chemical compound with the molecular formula C12H10OS. It has a molecular weight of 202.27 g/mol. This compound can be useful in the preparation and study of antimicrobial and antioxidant activity of N-heterocyclic carbene-Pd-PEPPSI complexes and their catalytic activity in the C-H bond activation of heteroarenes with aryl bromides .


Molecular Structure Analysis

The InChI code for 1-(5-Phenylthiophen-2-yl)ethanone is 1S/C12H11OS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8,14H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(5-Phenylthiophen-2-yl)ethanone has a density of 1.151g/cm3 . Its boiling point is 363.8ºC at 760mmHg . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Evaluation in Antimicrobial Activities

  • Synthesis and Antimicrobial Evaluation : A study discusses the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, highlighting its potential in antimicrobial applications (Wanjari, 2020).
  • Evaluation of New Chalcone Derivatives : Research on the synthesis and biological evaluation of new chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, for anti-inflammatory properties (Rehman, Saini, & Kumar, 2022).

Structural and Vibrational Analysis

  • Vibrational and Structural Observations : An analysis of molecular structure, vibrational spectra, and HOMO-LUMO analysis of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1 H -pyrazol-1-yl}-ethanone is reported, exploring its electronic properties (ShanaParveen et al., 2016).

Molecular Docking and Inhibitory Activities

  • Molecular Docking Study : Investigation into the binding affinity of similar compounds with kinesin spindle protein (KSP), suggesting potential inhibitory activity against KSP, based on molecular docking studies (ShanaParveen et al., 2016).

Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : Research includes the synthesis of novel cathinone derivatives like 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone for forensic and clinical laboratory use (Bijlsma et al., 2015).
  • Novel Synthesis Approaches : Studies discuss novel methods for synthesizing alpha,beta-unsaturated ketones as chalcone analogues via specific mechanisms (Curti, Gellis, & Vanelle, 2007).

Safety And Hazards

The safety information for 1-(5-Phenylthiophen-2-yl)ethanone includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-(5-phenylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXBZAHGTSZQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407106
Record name 1-(5-phenylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Phenylthiophen-2-yl)ethanone

CAS RN

1665-41-4
Record name 1-(5-phenylthiophen-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-phenylthiophen-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Herbivo, A Comel, G Kirsch, MMM Raposo - academia.edu
A series of formyl-substituted 5-aryl-2, 2-bithiophenes 5 were synthesized using two different methods: Vilsmeier-Haack-Arnold reaction (VHA) or through Suzuki coupling. The …
Number of citations: 2 www.academia.edu
C Herbivo, A Comel, G Kirsch, MMM Raposo - Tetrahedron, 2009 - Elsevier
A series of formyl-substituted 5-aryl-2,2′-bithiophenes 5 were synthesized using two different methods: Vilsmeier–Haack–Arnold reaction (VHA) or through Suzuki coupling. The …
Number of citations: 61 www.sciencedirect.com
JM Ontoria, S Altamura, A Di Marco… - Journal of medicinal …, 2009 - ACS Publications
5-Aryl-2-(trifluoroacetyl)thiophenes were identified as a new series of class II HDAC inhibitors (HDACi). Further development of this new series led to compounds such as 6h, a potent …
Number of citations: 69 pubs.acs.org
A Andicsova-Eckstein, E Kozma… - Journal of Fluorine …, 2015 - Elsevier
A convenient “one-pot” Friedel–Crafts reaction of mono-, bi- and tert-thiophenes with trifluoroacetic acid anhydride (TFAA) as an acylating agent and magnesium perchlorate dihydrate (…
Number of citations: 5 www.sciencedirect.com
J Xiang, M Ipek, V Suri, M Tam, Y Xing, N Huang… - Bioorganic & medicinal …, 2007 - Elsevier
The design, synthesis, and biological evaluation of β-keto sulfones as 11β-HSD1 inhibitors and the mechanism of inhibition are described here. This class of compounds is not active …
Number of citations: 111 www.sciencedirect.com

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